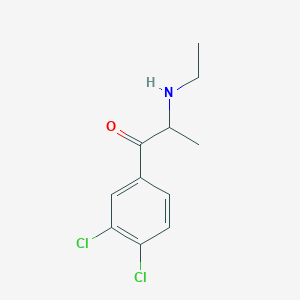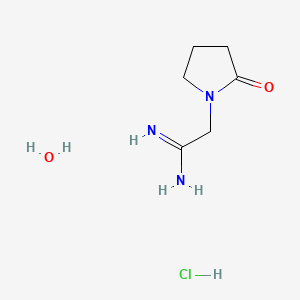
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxazolone ring, a fluorophenyl group, and a trichlorophenyl-piperazinyl moiety. The monohydrochloride form indicates the presence of a hydrochloride salt, which often enhances the compound’s solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxazolone Ring: This can be achieved through the cyclization of appropriate amino acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Piperazinyl Moiety: This is typically done through nucleophilic substitution reactions, where the piperazine ring is introduced to the intermediate compound.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization, chromatography, and distillation are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride
- 2(3H)-Oxazolone, 4-(4-bromophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride
Uniqueness
The uniqueness of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds with different substituents.
Propiedades
Número CAS |
120944-24-3 |
|---|---|
Fórmula molecular |
C21H20Cl4FN3O2 |
Peso molecular |
507.2 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-5-[2-[4-(3,4,5-trichlorophenyl)piperazin-1-yl]ethyl]-3H-1,3-oxazol-2-one;hydrochloride |
InChI |
InChI=1S/C21H19Cl3FN3O2.ClH/c22-16-11-15(12-17(23)19(16)24)28-9-7-27(8-10-28)6-5-18-20(26-21(29)30-18)13-1-3-14(25)4-2-13;/h1-4,11-12H,5-10H2,(H,26,29);1H |
Clave InChI |
AOPKFFOHIOTFST-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=CC(=C(C(=C4)Cl)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


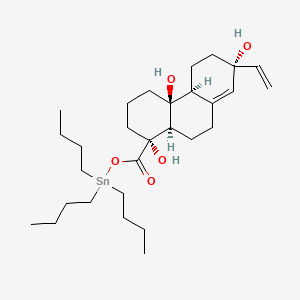
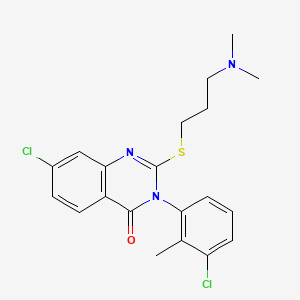
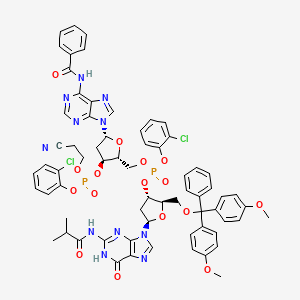
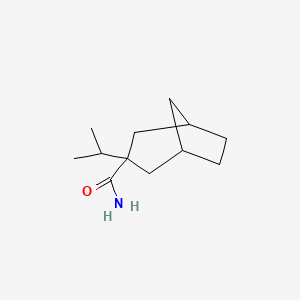
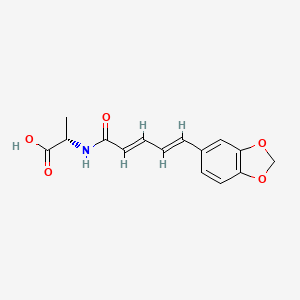
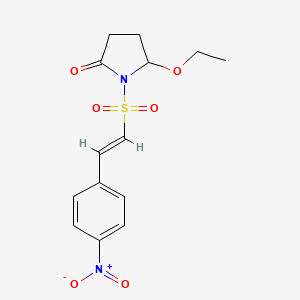
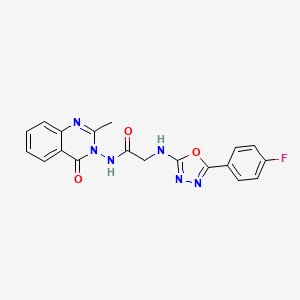



![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)
